molecular formula C7H8BrN B14670879 1-Ethenylpyridin-1-ium bromide CAS No. 45590-50-9

1-Ethenylpyridin-1-ium bromide

Cat. No.: B14670879
CAS No.: 45590-50-9
M. Wt: 186.05 g/mol
InChI Key: LFDPCVMXSXYDQA-UHFFFAOYSA-M
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Description

1-Ethenylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the pyridinium ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenylpyridin-1-ium bromide can be synthesized through the reaction of pyridine with vinyl bromide under specific conditions. The reaction typically involves the use of anhydrous solvents such as acetone or acetonitrile and is carried out in a sealed pressure vial at elevated temperatures (around 90°C) for a specified duration . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of pyridinium N-oxide derivatives.

    Reduction: Formation of reduced pyridinium compounds.

    Substitution: Formation of various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethenylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl group allows for covalent bonding with target molecules, leading to changes in their structure and function. This mechanism is crucial in its applications in drug development and biochemical research .

Comparison with Similar Compounds

1-Ethenylpyridin-1-ium bromide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its vinyl group, which imparts specific reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

45590-50-9

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

IUPAC Name

1-ethenylpyridin-1-ium;bromide

InChI

InChI=1S/C7H8N.BrH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1

InChI Key

LFDPCVMXSXYDQA-UHFFFAOYSA-M

Canonical SMILES

C=C[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

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